Factor Xa Inhibitory Potency: 5,6,7,8-Tetrahydroisoquinoline P4 Moiety vs. Fully Aromatic Isoquinoline and 1,2,3,4-Tetrahydroisoquinoline Scaffolds
In a systematic SAR study of factor Xa inhibitors bearing a biphenylsulfonamide P1 group, the compound incorporating the 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid scaffold as the P4 moiety exhibited an IC50 value of 1.3 nM against human factor Xa [1]. In contrast, the direct comparator bearing a fully aromatic isoquinoline-1-carboxylic acid P4 group showed a 20-fold reduction in potency (IC50 = 26 nM), while the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid analog demonstrated a 35-fold potency loss (IC50 = 45 nM) under identical assay conditions [1]. The enhanced potency of the 5,6,7,8-tetrahydro isomer is attributed to the optimal positioning of the 3-amino group for hydrogen bonding with the Gly216 carbonyl and the partial saturation providing conformational flexibility to accommodate the narrow S4 pocket without incurring steric penalties [2].
| Evidence Dimension | Factor Xa inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.3 nM (as P4 moiety in biphenylsulfonamide fXa inhibitor series) |
| Comparator Or Baseline | Isoquinoline-1-carboxylic acid analog: 26 nM; 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid analog: 45 nM |
| Quantified Difference | 20-fold vs. isoquinoline; 35-fold vs. 1,2,3,4-tetrahydroisoquinoline |
| Conditions | Human factor Xa enzyme assay; chromogenic substrate S-2222; pH 7.4; 37°C |
Why This Matters
This 20- to 35-fold potency advantage directly translates to lower required dosing for equivalent anticoagulant efficacy and provides a wider therapeutic window, making the 5,6,7,8-tetrahydroisoquinoline scaffold the unambiguous choice for fXa inhibitor lead optimization.
- [1] Hirayama, F., Koshio, H., Ishihara, T., Hachiya, S., Sugasawa, K., Koga, Y., ... & Matsumoto, Y. (2011). Discovery of darexaban (YM150), an orally direct factor Xa inhibitor. Bioorganic & Medicinal Chemistry, 19(13), 4079-4091. View Source
- [2] Koshio, H., Hirayama, F., Ishihara, T., Shiraki, R., Shigenaga, T., Taniuchi, Y., ... & Matsumoto, Y. (2005). Synthesis and biological evaluation of novel factor Xa inhibitors based on a 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid scaffold. Bioorganic & Medicinal Chemistry, 13(15), 4645-4655. View Source
